molecular formula C10H14ClF2NO B2585974 (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride CAS No. 2411177-24-5

(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride

Cat. No.: B2585974
CAS No.: 2411177-24-5
M. Wt: 237.67
InChI Key: JYOKSWMVKDLNIX-SSDOTTSWSA-N
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Description

This compound is a chiral primary amine featuring a 4-(2,2-difluoroethoxy)phenyl substituent and a hydrochloride salt. The difluoroethoxy group introduces strong electron-withdrawing effects and moderate lipophilicity, influencing both solubility and receptor interactions.

Properties

IUPAC Name

(1R)-1-[4-(2,2-difluoroethoxy)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO.ClH/c1-7(13)8-2-4-9(5-3-8)14-6-10(11)12;/h2-5,7,10H,6,13H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFMNROZVAKGHC-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OCC(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the difluoroethoxy phenyl intermediate. This intermediate is then subjected to amination reactions to introduce the ethanamine group. The final step involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. The production process is designed to be scalable, allowing for the manufacture of large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethoxy phenyl ketones, while reduction can produce amine derivatives.

Scientific Research Applications

(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group plays a crucial role in modulating the compound’s binding affinity and activity. The compound may exert its effects through pathways involving signal transduction and metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target: (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride 4-(2,2-Difluoroethoxy)phenyl C₁₀H₁₂ClF₂NO 251.66 High polarity due to difluoroethoxy; moderate lipophilicity; chiral center
(1R)-1-(4-Isopropylphenyl)ethanamine hydrochloride 4-Isopropylphenyl C₁₁H₁₈ClN 199.72 Bulky, lipophilic isopropyl group; lower solubility in aqueous media
2-[4-(Methylsulfanyl)phenoxy]ethanamine hydrochloride 4-(Methylsulfanyl)phenoxy C₉H₁₄ClNOS 235.73 Thioether group enhances metabolic stability; moderate electron-donating effects
(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride 2,4-Difluorophenyl C₈H₈ClF₂N 205.61 Fluorines directly on phenyl ring; increased electronegativity and rigidity
(R)-1-(4-Trifluoromethylphenyl)ethanamine hydrochloride 4-Trifluoromethylphenyl C₉H₉ClF₃N 239.63 Strong electron-withdrawing CF₃ group; high metabolic resistance
2-(4-Fluorophenoxy)ethanamine hydrochloride 4-Fluorophenoxy C₈H₉ClFNO 203.62 Single fluorine on phenoxy; lower electronegativity vs. difluoroethoxy

Key Observations

  • Electronic Effects : The difluoroethoxy group in the target compound provides a balance of electron-withdrawing character and steric bulk, distinct from trifluoromethyl (stronger electron withdrawal) or methylsulfanyl (electron donation) groups .
  • Lipophilicity : Compounds with alkyl groups (e.g., isopropyl) exhibit higher lipophilicity, whereas fluorine-containing groups reduce logP values, enhancing aqueous solubility .
  • Chirality : Enantiomeric resolution is critical for activity in chiral amines like the target compound and (R)-1-(naphthalen-1-yl)ethanamine (used in cinacalcet synthesis) .

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability : Thioether-containing analogs (e.g., methylsulfanyl derivatives) may exhibit slower oxidative metabolism compared to ether-linked fluorinated compounds .
  • Solubility: Hydrochloride salts universally improve water solubility, as seen in diphenhydramine hydrochloride (C₁₇H₂₁NO·HCl), a clinically used ethanolamine derivative .
  • Bioavailability : The target compound’s difluoroethoxy group may enhance membrane permeability relative to polar trifluoromethyl analogs but reduce it compared to lipophilic isopropyl derivatives .

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